1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone
説明
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone features a pyrazole core linked to an ethanone group, which is further connected to a 1,3,4-oxadiazole ring substituted with a 4-ethoxyphenyl moiety. This structure combines heterocyclic motifs known for diverse bioactivities, including antifungal, antibacterial, and DNA-intercalating properties .
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-14-7-5-13(6-8-14)17-19-18-15(24-17)10-16(22)21-12(3)9-11(2)20-21/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBISLIOCMFANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the biological effects of this compound based on available research findings, including its synthesis, cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.35 g/mol. The structure features a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole and oxadiazole rings. For instance, derivatives have been synthesized through reactions involving appropriate aryl halides and hydrazine derivatives under controlled conditions to yield the desired products .
Cytotoxicity
Recent studies have demonstrated that various derivatives of pyrazole compounds exhibit significant cytotoxic effects against different cancer cell lines. For example, in a study involving similar pyrazole derivatives, compounds were tested against C6 glioma and SH-SY5Y neuroblastoma cell lines. The most effective compound showed an IC50 value of 5.13 µM against C6 cells, indicating strong cytotoxic potential .
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5a | SH-SY5Y | 5.00 |
| 5-FU | C6 | 8.34 |
| 5-FU | SH-SY5Y | 8.53 |
These results suggest that the compound may induce apoptosis as a mechanism of action, leading to cell cycle arrest at various phases .
Antimicrobial Activity
In addition to cytotoxicity, certain pyrazole derivatives have also exhibited antimicrobial properties. A study reported that these compounds showed activity against both Gram-positive and Gram-negative bacteria . The presence of functional groups in the oxadiazole ring enhances their interaction with microbial targets.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Effective |
| Compound B | Escherichia coli | Effective |
| Compound C | Pseudomonas aeruginosa | Moderate |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Compounds have been shown to cause significant cell cycle arrest in the G0/G1 phase, indicating a potential therapeutic role in cancer treatment .
- Antimicrobial Mechanisms : The oxadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:
- Case Study 1 : A derivative was tested in vivo for its ability to reduce tumor size in xenograft models of glioma, showing promising results compared to standard chemotherapy agents.
- Case Study 2 : Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that modifications in the chemical structure could enhance activity.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
Antifungal Activity :
Antibacterial Activity :
DNA Photocleavage :
- 4-Nitrophenyl and 4-bromophenyl analogs () degraded supercoiled DNA at 1 µg/mL under UV light, suggesting electron-withdrawing groups enhance radical generation . The target’s ethoxy group likely diminishes this effect.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Coupling the oxadiazole moiety with a 3,5-dimethylpyrazole derivative using nucleophilic substitution or condensation reactions. Solvents like DMF or ethanol, and catalysts such as K₂CO₃, are critical for regioselectivity .
- Key Variables :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade thermally sensitive groups .
- pH : Acidic conditions (pH 4–6) stabilize intermediates during oxadiazole formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity, crucial for downstream applications .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Spectroscopy :
- X-ray Crystallography : Resolves dihedral angles between pyrazole and oxadiazole rings, critical for understanding π-π stacking interactions in solid-state structures .
Advanced Research Questions
Q. How can computational modeling predict reactivity and biological target interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature facilitates interactions with thiol groups in enzymes .
- Molecular Docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Pyrazole and oxadiazole moieties often anchor to hydrophobic pockets, while the ethoxyphenyl group contributes to van der Waals interactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Discrepancies in antimicrobial IC₅₀ values may arise from variations in microbial strains or incubation times. Reproducibility requires adherence to CLSI guidelines .
- Purity Validation : HPLC-MS detects trace impurities (e.g., unreacted hydrazides) that may skew activity results .
- Structural Analog Comparison : Testing derivatives (e.g., replacing ethoxy with methoxy) isolates the pharmacophoric contribution of specific substituents .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Hydrolytic Stability : The oxadiazole ring resists hydrolysis at neutral pH but degrades in acidic environments (e.g., gastric fluid). Accelerated stability studies (40°C/75% RH) combined with LC-MS track degradation products .
- Metabolic Pathways : Cytochrome P450 enzymes oxidize the ethoxyphenyl group to hydroxy derivatives, identified via in vitro microsomal assays .
Q. How can structure-activity relationships (SARs) guide derivative design for enhanced efficacy?
- Key Modifications :
- Data-Driven Design : QSAR models correlate Hammett constants (σ) of substituents with anti-inflammatory activity (R² > 0.85) .
Methodological Considerations for Data Interpretation
Q. How to address limitations in experimental designs for biological assays?
Q. What analytical techniques validate synthetic reproducibility across labs?
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